ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate
Description
Ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, a structural analog of purines. The molecule is substituted at position 1 with a phenyl group and at position 4 with a thioether-linked ethyl propanoate side chain. This scaffold is of significant pharmacological interest due to its structural similarity to purines, which are critical in nucleic acid metabolism and signaling pathways. Pyrazolo[3,4-d]pyrimidine derivatives, including this compound, have been investigated for their antitumor, anti-inflammatory, and kinase-inhibitory properties .
Properties
IUPAC Name |
ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-22-16(21)11(2)23-15-13-9-19-20(14(13)17-10-18-15)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNZPICVPBSWAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC=NC2=C1C=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-1-Phenylpyrazole-4-Carbonitrile
A widely adopted method involves cyclizing 5-amino-1-phenylpyrazole-4-carbonitrile with thiourea under basic conditions. In ethanol, refluxing the mixture with sodium hydroxide (NaOH) facilitates ring closure, yielding 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol. This reaction proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic carbon of the nitrile group, followed by elimination of ammonia and subsequent aromatization.
Reaction Conditions :
Alkylation of the Thiol Intermediate
The thiol group at position 4 undergoes nucleophilic substitution with ethyl 2-bromopropanoate to install the propanoate ester.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Scientific Research Applications
Antitumor Activity
Research has demonstrated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor properties. For instance, derivatives of this scaffold have shown high inhibitory activity against various cancer cell lines, including lung (A549), breast (MCF-7), and prostate (PC-3) cancers. A study reported that a specific derivative exhibited an IC50 value of 2.24 µM against A549 cells, which is considerably lower than the IC50 of doxorubicin, a standard chemotherapy agent, indicating its potential as a novel anticancer agent .
Antiparasitic and Antifungal Properties
The compound has also been investigated for its antiparasitic and antifungal activities. The phenylpyrazolo[3,4-d]pyrimidine derivatives have been noted for their effectiveness against various pathogens, suggesting a broad spectrum of biological activity that could be harnessed for therapeutic purposes .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate. SAR studies have indicated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly impact biological activity. For example, altering substituents on the phenyl ring or modifying the thioether linkage can enhance or diminish the compound's antitumor potency .
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthetic routes often include the formation of key intermediates through reactions such as hydrazinolysis and condensation with aromatic aldehydes .
Table 1: Summary of Synthetic Routes for this compound
| Step | Reaction Type | Key Intermediates |
|---|---|---|
| 1 | Hydrazinolysis | 4-hydrazinyl derivative |
| 2 | Condensation | Various substituted phenyl derivatives |
| 3 | Final Esterification | This compound |
Case Studies
Several studies highlight the potential applications of this compound in real-world scenarios:
Case Study 1: Anticancer Research
In a recent study published in Molecules, researchers synthesized multiple derivatives of pyrazolo[3,4-d]pyrimidine and evaluated their anticancer effects in vitro. The findings suggested that specific modifications led to enhanced apoptosis induction in cancer cells, supporting further development as potential therapeutic agents .
Case Study 2: Drug Development Initiatives
Another investigation focused on optimizing compounds within this class for drug development purposes. The study emphasized the need for comprehensive SAR analysis to guide future synthesis efforts aimed at improving selectivity and reducing toxicity .
Mechanism of Action
The mechanism by which ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Compounds for Comparison:
1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
This compound
Pharmacological Insights
- 1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one : Demonstrated antitumor activity by interfering with purine metabolism, a mechanism shared with other purine analogs like 6-mercaptopurine . The chloroethyl group may contribute to alkylating properties, enhancing cytotoxicity.
- This compound: The phenyl group at position 1 likely improves metabolic stability compared to aliphatic substituents.
Physicochemical and Metabolic Stability
- The phenyl-thioether-propanoate structure in the target compound introduces steric bulk and lipophilicity, which may enhance tissue penetration but necessitate prodrug strategies for optimal pharmacokinetics.
Biological Activity
Ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions that create the thioether linkage and propanoate group. The structural formula can be represented as follows:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 1.74 | |
| A549 (lung cancer) | 5.20 | |
| HepG2 (liver cancer) | 3.10 |
These compounds often act by inducing apoptosis and inhibiting cell cycle progression through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in the G1 to S phase transition of the cell cycle.
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial activity against various pathogens. A study evaluating related pyrazole derivatives found significant antibacterial effects against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of CDK Activity : By inhibiting CDK2, this compound disrupts the normal cell cycle progression, leading to cell death in rapidly dividing cancer cells.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways through increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
- Antimicrobial Mechanism : The antimicrobial activity is believed to result from the disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .
Case Studies
Several case studies further elucidate the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Anticancer Effects : A recent study investigated a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties against the NCI 60 human tumor cell line panel. The results indicated that these compounds exhibited a broad spectrum of activity with notable selectivity towards certain cancer types .
- Antimicrobial Evaluation : Another study synthesized various pyrazole derivatives and tested them against common bacterial strains. The results demonstrated that compounds with specific substitutions exhibited enhanced antibacterial properties compared to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves a multi-step process:
Core formation : Cyclization of precursors like phenylhydrazine and ethyl acetoacetate under acidic/basic conditions to generate the pyrazolo[3,4-d]pyrimidine core .
Thioether linkage : Nucleophilic substitution with thiol derivatives (e.g., 2-chloroacetamide) in polar aprotic solvents (e.g., DMF) at 60–80°C .
Esterification : Introduction of the ethyl ester group via coupling agents like DCC/DMAP .
- Critical factors : Solvent choice (e.g., DMF vs. THF), temperature control (±5°C), and stoichiometric ratios (1:1.2 for thiol:core) significantly impact purity (HPLC >95%) and yield (50–70%) .
Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodology :
- NMR : H and C NMR confirm the pyrazolo[3,4-d]pyrimidine core (δ 8.2–8.8 ppm for aromatic protons) and thioether linkage (δ 3.5–4.0 ppm for SCH) .
- IR : Stretching frequencies at 1680–1720 cm (C=O ester) and 2550–2600 cm (S–C) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (CHFNOS, m/z 319.37) .
Advanced Research Questions
Q. How does this compound inhibit kinase activity, and what experimental assays validate its mechanism?
- Mechanistic insights : The compound targets ATP-binding pockets in kinases (e.g., Src family kinases), disrupting phosphorylation via competitive inhibition .
- Assays :
- Kinase inhibition assays : IC values measured using ADP-Glo™ kinase assays (e.g., IC = 0.8 µM for FLT3) .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, IC = 12 µM) .
- Binding affinity : Surface plasmon resonance (SPR) quantifies K values (e.g., 15 nM for CDK2) .
Q. How can researchers resolve contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine derivatives?
- Case study : Discrepancies in IC values for FLT3 inhibition (e.g., 0.8 µM vs. 3.2 µM) may arise from:
- Substituent effects : Fluorophenyl vs. chlorophenyl groups alter lipophilicity (logP = 2.1 vs. 2.5) and target engagement .
- Assay variability : Differences in ATP concentrations (10 µM vs. 100 µM) in kinase assays .
- Resolution : Normalize data using Z’-factor statistical models and validate with orthogonal assays (e.g., Western blotting for phospho-targets) .
Q. What strategies optimize the structure-activity relationship (SAR) for enhanced selectivity against off-target kinases?
- SAR approaches :
Substituent modification : Replace the 4-fluorophenyl group with 3-chloro derivatives to reduce CYP450 interactions (e.g., CYP3A4 inhibition reduced by 40%) .
Backbone rigidity : Introduce fused rings to the pyrimidine core, improving binding entropy (ΔΔG = -2.1 kcal/mol) .
Computational modeling : Docking studies (AutoDock Vina) guide residue-specific interactions (e.g., hydrogen bonding with Lys89 in Src) .
Methodological Guidance
Q. How should researchers design experiments to assess metabolic stability in preclinical studies?
- Protocol :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) at 37°C, quantify parent compound via LC-MS/MS over 60 minutes .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP2D6: 3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin) .
- Data interpretation : High clearance (>50% depletion in 30 min) warrants prodrug strategies (e.g., ester-to-acid conversion) .
Q. What computational tools are recommended for predicting toxicity profiles of this compound?
- Tools :
- ADMET Prediction : SwissADME for bioavailability radar (TPSA = 85 Ų, logP = 2.3) .
- Toxicity screening : ProTox-II for hepatotoxicity (probability = 72%) and AMES mutagenicity (negative) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
